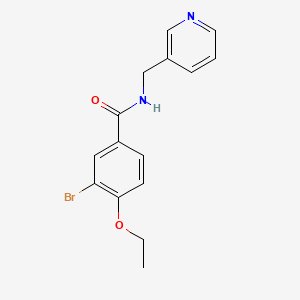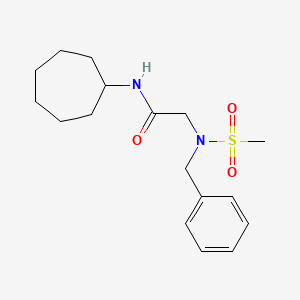
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the levels of prostaglandins and cytokines. It has also been shown to have anticonvulsant effects, which may be due to its ability to modulate the levels of GABA in the brain. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the levels of serotonin, dopamine, and norepinephrine in the brain.
实验室实验的优点和局限性
One of the advantages of using 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in synthesizing this compound can be time-consuming and expensive.
未来方向
There are several future directions that can be explored with regard to 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further studies could be conducted to explore the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
合成方法
The synthesis of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-acetylphenylhydrazine with 3-methoxybenzaldehyde to form 4-(4-acetylphenyl)-N-(3-methoxyphenyl) hydrazinecarbothioamide. This intermediate product is then reacted with piperazine to form the final product, 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide.
科学研究应用
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(24)16-6-8-18(9-7-16)22-10-12-23(13-11-22)20(26)21-17-4-3-5-19(14-17)25-2/h3-9,14H,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWQZWHDYJZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)
![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)


![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)
![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)
![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)
